3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Description
This compound belongs to the 3-azabicyclo[3.2.1]octane-2,4-dione family, characterized by a bicyclic framework with a methoxyphenyl substituent at the 3-position. The 2-methoxyphenyl group introduces aromaticity and electron-donating properties, influencing both physicochemical and biological behaviors.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C17H21NO3/c1-16(2)11-9-10-17(16,3)15(20)18(14(11)19)12-7-5-6-8-13(12)21-4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
IRQIATCNLOGZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC=CC=C3OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions. This reaction is catalyzed by a strong alkali and proceeds through the formation of an intermediate, 4-alkoxybicyclo[3.2.1]-3-octen-2-one, which is then hydrolyzed to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Base Structure: 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (Camphorimide)
- Molecular Formula: C₁₀H₁₅NO₂
- Molar Mass : 181.23 g/mol
- Key Features: No substituent at the 3-position; serves as the foundational scaffold. Used in studies of stereoelectronic effects and as a precursor for derivatives .
- Pharmacological Relevance: Limited bioactivity reported, highlighting the importance of substituents for functional enhancement.
3-Cyclohexyl Derivative
- Molecular Formula: C₁₆H₂₅NO₂
- Molar Mass : 263.375 g/mol
- Key Features : Cyclohexyl group introduces bulk and lipophilicity. Likely reduces solubility compared to the methoxyphenyl analog but may improve membrane permeability .
- Synthetic Notes: Prepared via nucleophilic substitution or coupling reactions.
3-[4-(1-Pyrrolidinyl)-2-butynyl] Derivative
- Molecular Formula : C₁₈H₃₀N₂
- Molar Mass : 274.44 g/mol
- Predicted pKa: 8.36, suggesting partial protonation at physiological pH .
- Applications : Explored in neurological disorders due to structural similarity to tropane alkaloids.
3-(1-Naphthylbutyl) Derivative (PFIZER Example 7)
- Molecular Formula: Not explicitly stated (estimated C₂₇H₃₄N₂O₂)
- Reported in patents for antipsychotic activity, indicating substituent-driven receptor affinity .
Functional Group Comparisons
Physicochemical and Structural Insights
- Solubility : The methoxyphenyl group improves aqueous solubility compared to purely aliphatic substituents (e.g., cyclohexyl) due to polar methoxy interactions .
- Electronic Effects: The 2-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer complexes, unlike electron-withdrawing groups (e.g., cyano) in analogs from .
- Conformational Rigidity : The bicyclo[3.2.1]octane core restricts rotational freedom, a shared feature across all analogs, enhancing binding specificity .
Biological Activity
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound notable for its unique structure that incorporates a nitrogen atom within its ring system. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula : C17H21NO2
- Molecular Weight : 271.35 g/mol
- CAS Number : 108207-39-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that derivatives of azabicyclo compounds often exhibit significant affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . The unique bicyclic structure allows for specific binding interactions that may modulate neurotransmitter levels in the synaptic cleft.
Neuropharmacological Effects
Studies have shown that compounds similar to 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione can influence various neuropharmacological pathways:
- Dopamine Transporter (DAT) : Compounds with similar structural motifs have demonstrated selective inhibition of DAT, which is crucial for the regulation of dopamine levels and has implications for treating disorders such as ADHD and Parkinson's disease .
- Serotonin Transporter (SERT) : The binding affinity at SERT suggests potential applications in the treatment of depression and anxiety disorders .
Antimicrobial and Anticancer Properties
Research has also indicated that this compound exhibits antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and show cytotoxic effects against various cancer cell lines .
Case Studies
-
Neurotransmitter Interaction Study :
- A study investigated the structure-activity relationships of azabicyclo compounds at DAT and SERT, revealing that modifications to the methoxy group significantly impacted binding affinities .
- Results indicated a promising selectivity profile for certain derivatives, highlighting their potential as therapeutic agents in neuropsychiatric conditions.
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of 3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione exhibited significant cytotoxicity against breast cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione | Structure | Lacks methoxy group but retains dione functionality |
| 4-methoxyphenyl derivative | Structure | Exhibits similar aromatic characteristics but different biological profiles |
| 3-oxabicyclo[3.2.1]octane derivatives | Structure | Similar bicyclic structure but varies in functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
